molecular formula C22H18O4 B2399987 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid CAS No. 338393-79-6

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

Cat. No. B2399987
CAS RN: 338393-79-6
M. Wt: 346.382
InChI Key: JQMLAYZHMPOUGD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid (BPPA) is a synthetic organic compound belonging to the class of phenoxyacrylic acids. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. BPPA is a versatile reagent, which has been used in a variety of synthetic transformations, such as the preparation of esters, amides, and nitriles. In addition, BPPA has been applied in the synthesis of biologically active compounds, including drugs, herbicides, fungicides, and insecticides.

Scientific Research Applications

Synthesis and Polymerization

Synthesis and Styrene Copolymerization of Novel Phenylcyanoacrylates Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, were synthesized and copolymerized with styrene. The acrylates were synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate, characterized by CHN analysis, IR, 1H and 13C NMR, and copolymerized with styrene in a radical initiation process. The copolymer compositions were calculated from nitrogen analysis. This research offers insights into the copolymerization behavior and potential applications of these novel acrylates in materials science (Reddy et al., 2021).

Crystal Structure, Synthesis, and Biological Activity of Ester Trans-Ferulic Acid Derivatives The study established the structures of various ether and ester trans-ferulic acid derivatives, including methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging and antioxidant activity, and some showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in drug development and as components in materials with biomedical applications (Obregón-Mendoza et al., 2018).

Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates This study involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The research highlights the potential of these compounds in creating novel materials through copolymerization processes and their utility in various industrial applications (Whelpley et al., 2022).

Optoelectronic Properties and Material Modification

Theoretical Study of Optoelectronic Properties 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule structurally similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, was studied for its structural, optoelectronic, and thermodynamic properties. The research showed that the compound is a good candidate for nonlinear optical materials, indicating that derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid could also possess valuable optoelectronic properties (Fonkem et al., 2019).

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels This research involved modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The modification improved the thermal stability and biological activity of the hydrogels, suggesting that 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid derivatives could be used for similar enhancements in polymeric materials (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-[2-(4-phenylmethoxyphenoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-22(24)15-10-18-8-4-5-9-21(18)26-20-13-11-19(12-14-20)25-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,23,24)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMLAYZHMPOUGD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.